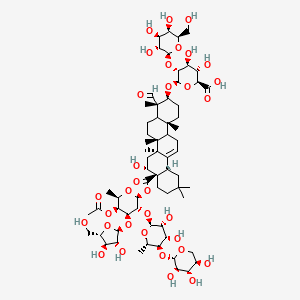![molecular formula C23H22N4O3S B2908970 8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1251557-09-1](/img/structure/B2908970.png)
8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a quinazoline ring, and a thiazole ring . These types of compounds are often studied for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the conjugated system of the quinazoline and thiazole rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it would likely be relatively non-polar due to the presence of multiple aromatic rings .Applications De Recherche Scientifique
Anticancer Activity
The quinazolinone core of the compound is known for its potential in anticancer therapy. Specifically, derivatives of quinazolinone have been studied for their ability to inhibit p21-activated kinase 4 (PAK4), which plays a significant role in cell proliferation, migration, and invasion in cancer cells . This compound could be a candidate for further research as a PAK4 inhibitor, potentially offering a new avenue for anticancer drug development.
Antimicrobial Properties
Quinazolinones are also recognized for their antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal strains. Its potential as an antimicrobial agent adds to its versatility in scientific research applications .
Anticonvulsant Effects
The structural analogs of this compound have been associated with anticonvulsant effects. Research into the compound’s ability to modulate neurological pathways could lead to the development of new treatments for epilepsy and other seizure-related disorders .
Anti-inflammatory Uses
Due to the presence of the piperazine moiety, the compound may exhibit anti-inflammatory properties. It could be investigated for its effectiveness in reducing inflammation in various disease models, contributing to the field of anti-inflammatory drug research .
Antimalarial Potential
The quinazolinone derivatives have shown promise as antimalarial agents. This compound could be part of studies aimed at discovering new drugs to combat malaria, particularly in strains that have developed resistance to current treatments .
Fungicidal Applications
The compound’s potential as a fungicide could be explored, especially given the increasing need for new agents in the fight against fungal infections in agriculture and medicine .
Mécanisme D'action
Propriétés
IUPAC Name |
8-[4-(4-acetylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15(28)16-2-5-18(6-3-16)25-8-10-26(11-9-25)21(29)17-4-7-19-20(14-17)24-23-27(22(19)30)12-13-31-23/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWWXPYAEPMFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B2908888.png)
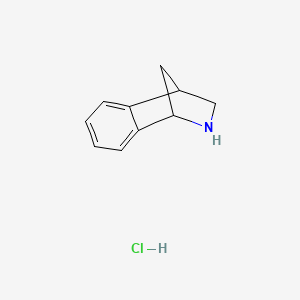
![1-(4-Methoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2908890.png)
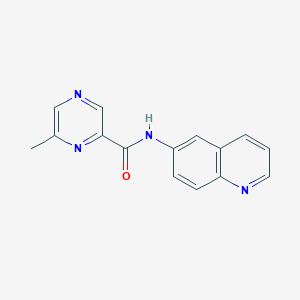
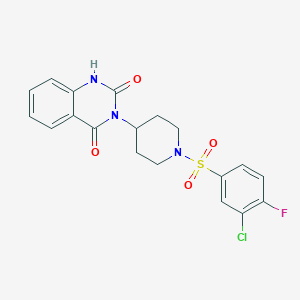
![1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol](/img/structure/B2908893.png)


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2908903.png)
![methyl 3-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2908904.png)
![(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2908905.png)
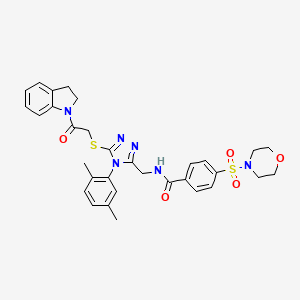
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2908907.png)
